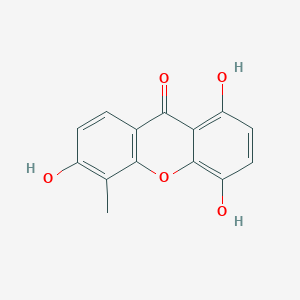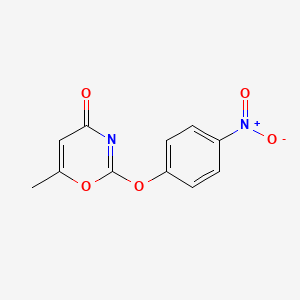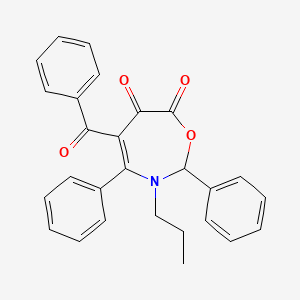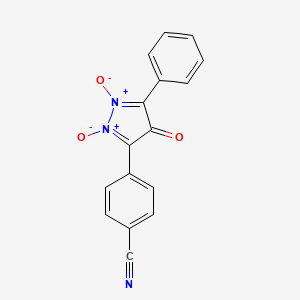![molecular formula C16H18O B14585924 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol CAS No. 61377-18-2](/img/structure/B14585924.png)
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is an organic compound belonging to the class of phenols. It is characterized by the presence of two methyl groups and a benzyl group attached to the phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol typically involves the alkylation of 2,6-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
科学研究应用
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used as an intermediate in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
相似化合物的比较
- 2,6-Dimethylphenol
- 4-Methyl-2,6-dimethoxyphenol
- 4,4’-Methylenebis(2,6-dimethylphenol)
Comparison: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to 2,6-dimethylphenol, it has enhanced stability and reactivity. The presence of the benzyl group also allows for additional functionalization, making it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
61377-18-2 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O/c1-11-6-4-5-7-15(11)10-14-8-12(2)16(17)13(3)9-14/h4-9,17H,10H2,1-3H3 |
InChI 键 |
CYMFSLHGBOXXGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2=CC(=C(C(=C2)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)





![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)

